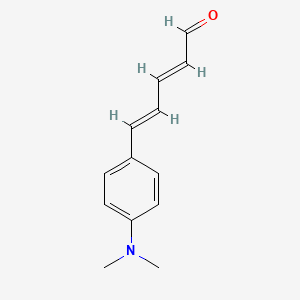
(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal
Overview
Description
(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal is an organic compound with the molecular formula C13H15NO. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a penta-2,4-dienal chain. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal typically involves the condensation of 4-(Dimethylamino)benzaldehyde with a suitable diene precursor under basic conditions. One common method is the Knoevenagel condensation, where the aldehyde reacts with a malononitrile derivative in the presence of a base such as piperidine in ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid.
Reduction: (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the conjugated dienal system can undergo electron transfer reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-5-(4-(Methylamino)phenyl)penta-2,4-dienal: Similar structure but with a methylamino group instead of a dimethylamino group.
(2E,4E)-5-(4-(Ethylamino)phenyl)penta-2,4-dienal: Similar structure but with an ethylamino group instead of a dimethylamino group.
(2E,4E)-5-(4-(Diethylamino)phenyl)penta-2,4-dienal: Similar structure but with a diethylamino group instead of a dimethylamino group.
Uniqueness
The presence of the dimethylamino group in (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity, biological activity, and applications in various fields.
Properties
IUPAC Name |
(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dienal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-14(2)13-9-7-12(8-10-13)6-4-3-5-11-15/h3-11H,1-2H3/b5-3+,6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHAOJGBXVCDOC-GGWOSOGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





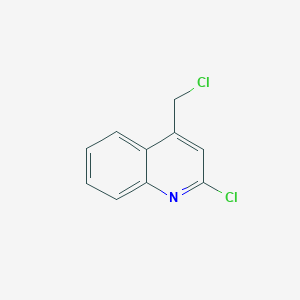
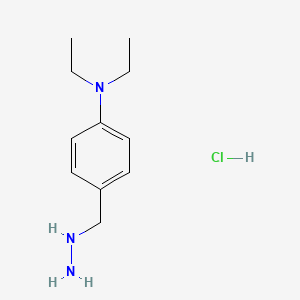
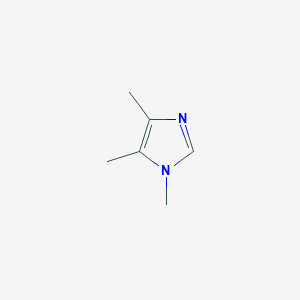


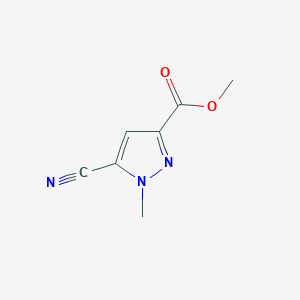
![2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine](/img/structure/B3177679.png)
![[1,1'-Biphenyl]-2,2',4,4'-tetracarboxylic acid](/img/structure/B3177696.png)
![Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)](/img/structure/B3177697.png)
![5-[[4-(4-Ethylcyclohexyl)cyclohexyl]-difluoro-methoxy]-1,2,3-trifluoro-benzene](/img/structure/B3177704.png)

